molecular formula C19H19FN2O B5676715 2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine

2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine

Cat. No. B5676715
M. Wt: 310.4 g/mol
InChI Key: CZZVBEOJPBVQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions, ester hydrolysis, and cycloaddition reactions. For instance, a synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrated a multi-step process starting from commercially available precursors, achieving a total yield of 48.8% (Zhou et al., 2021). Additionally, the use of palladium-catalyzed cyanation/reduction sequences and regioselective chlorination has been described in the synthesis of key pharmaceutical intermediates, demonstrating the complexity and innovation in synthetic strategies for such compounds (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category often features specific conformational characteristics due to their cyclic and polycyclic frameworks. The crystal structure analysis of related compounds reveals significant information about their conformation, including planarity and envelope conformations of cyclic rings, as well as intermolecular hydrogen bonds and π-π interactions which stabilize the molecular assembly (Sharma et al., 2013).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including 1,3-dipolar cycloadditions, which are used to generate enantiomerically pure pyrrolidines. The reactions exhibit high diastereo- and regioselectivity, producing compounds with defined stereochemistry (Udry et al., 2014). Lewis acid-catalyzed reactions also play a crucial role in the synthesis of pyrrolidine derivatives, showcasing the compound's reactivity and utility in organic synthesis (Lu & Shi, 2007).

Physical Properties Analysis

The physical properties, including solubility, melting points, and boiling points, are fundamental to understanding the compound's behavior in different environments. While specific data on 2-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine is not detailed, related compounds exhibit characteristics that suggest moderate to high solubility in organic solvents and stable physical forms under standard conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents, stability under different conditions, and the ability to form complexes with metals, are crucial for the compound's applications in synthesis and potential industrial applications. The fluoroionophore properties of related compounds, for example, highlight their potential as chemosensors for metal ions based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c20-15-8-6-14(7-9-15)19(10-11-19)18(23)22-13-3-5-17(22)16-4-1-2-12-21-16/h1-2,4,6-9,12,17H,3,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVBEOJPBVQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{[1-(4-Fluorophenyl)cyclopropyl]carbonyl}-2-pyrrolidinyl)pyridine

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